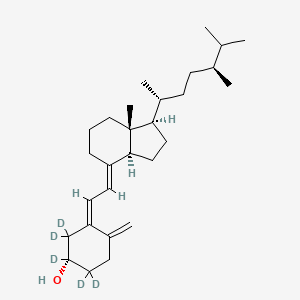
Vitamin D4-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Vitamin D4-d5 is a member of the vitamin D family, which are fat-soluble secosteroids responsible for increasing intestinal absorption of calcium, magnesium, and phosphate. This compound, like other forms of vitamin D, plays a crucial role in maintaining bone health and supporting the immune system.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Vitamin D4-d5 involves the photochemical conversion of 7-dehydrocholesterol to prethis compound, followed by thermal isomerization to form this compound. This process typically requires ultraviolet B (UV-B) radiation and controlled temperature conditions to ensure the correct isomerization.
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale photochemical reactors where 7-dehydrocholesterol is exposed to UV-B light. The resulting prethis compound is then thermally isomerized in a controlled environment to produce the final product. This method ensures high yield and purity of this compound.
化学反応の分析
Types of Reactions: Vitamin D4-d5 undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into its hydroxylated metabolites.
Reduction: Although less common, reduction reactions can modify the structure of this compound.
Substitution: This reaction can occur at specific positions on the this compound molecule, leading to the formation of different analogues.
Common Reagents and Conditions:
Oxidation: Common reagents include molecular oxygen and specific oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be employed under controlled conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include hydroxylated metabolites, reduced forms of this compound, and various analogues with substituted groups.
科学的研究の応用
Vitamin D4-d5 has numerous applications in scientific research, including:
Chemistry: Used as a model compound to study the photochemical and thermal isomerization processes.
Biology: Investigated for its role in calcium and phosphate metabolism.
Medicine: Explored for its potential in treating vitamin D deficiency and related disorders.
Industry: Utilized in the fortification of foods and dietary supplements to enhance nutritional value.
作用機序
Vitamin D4-d5 exerts its effects by binding to the vitamin D receptor, a nuclear receptor found in various tissues throughout the body. Upon binding, it modulates the expression of genes involved in calcium and phosphate homeostasis, bone remodeling, and immune function. The activation of the vitamin D receptor leads to increased absorption of calcium and phosphate from the intestine, promoting bone health and reducing inflammation.
類似化合物との比較
- Vitamin D2 (Ergocalciferol)
- Vitamin D3 (Cholecalciferol)
- Vitamin D5
Comparison: Vitamin D4-d5 is unique in its specific structure and the way it is synthesized. While Vitamin D2 and Vitamin D3 are more commonly found in dietary sources and supplements, this compound is primarily studied for its unique photochemical properties and potential therapeutic applications. Unlike Vitamin D2 and Vitamin D3, which are widely used in clinical settings, this compound is still under investigation for its full range of biological activities and potential benefits.
特性
分子式 |
C28H46O |
|---|---|
分子量 |
403.7 g/mol |
IUPAC名 |
(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,5S)-5,6-dimethylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-1,2,2,6,6-pentadeuterio-4-methylidenecyclohexan-1-ol |
InChI |
InChI=1S/C28H46O/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-28(26,27)6)12-13-24-18-25(29)14-11-21(24)4/h12-13,19-20,22,25-27,29H,4,7-11,14-18H2,1-3,5-6H3/b23-12+,24-13-/t20-,22+,25-,26+,27-,28+/m0/s1/i14D2,18D2,25D |
InChIキー |
DIPPFEXMRDPFBK-FKTCAKDFSA-N |
異性体SMILES |
[2H][C@@]1(C(CC(=C)\C(=C/C=C/2\CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)CC[C@H](C)C(C)C)C)\C1([2H])[2H])([2H])[2H])O |
正規SMILES |
CC(C)C(C)CCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















